molecular formula C14H11BrN2O2S B2455866 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 1448038-15-0

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2455866
CAS No.: 1448038-15-0
M. Wt: 351.22
InChI Key: IANUIFDTCBRVHS-UHFFFAOYSA-N
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Description

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic small molecule designed for research applications. This compound features a molecular framework of significant interest in medicinal chemistry, combining a 1,2,3,4-tetrahydroquinolin-2-one core with a brominated thiophene carboxamide moiety . The 1,2,3,4-tetrahydroquinolin-2-one scaffold is a privileged structure in drug discovery, found in compounds with a range of documented biological activities. Recent scientific literature highlights analogues of this core structure as promising candidates for targeted cancer therapy, with some demonstrating potent antiproliferative effects in glioblastoma multiforme (GBM) cell lines by acting as VEGFR2 inhibitors . Furthermore, this scaffold is also recognized in the development of allosteric modulators for G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 3 (FFA3/GPR41) . The bromothiophene moiety adds distinct electronic and steric properties, which can be critical for optimizing a compound's interactions with biological targets and its overall pharmacokinetic profile. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate, a structural template for the design of novel bioactive molecules, or as a tool compound for probing biological pathways.

Properties

IUPAC Name

4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c15-9-6-12(20-7-9)14(19)16-10-2-3-11-8(5-10)1-4-13(18)17-11/h2-3,5-7H,1,4H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANUIFDTCBRVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the thiophene ring enables palladium-catalyzed coupling reactions. This reaction typically employs:

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base : K₂CO₃ or Na₂CO₃

  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature : 80–100°C

Example reaction :

4-bromo-thiophene-carboxamide+Arylboronic acidPd catalyst4-aryl-thiophene-carboxamide\text{4-bromo-thiophene-carboxamide} + \text{Arylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{4-aryl-thiophene-carboxamide}

Key outcomes :

  • Introduces aryl/heteroaryl groups at the thiophene’s 4-position

  • Yields depend on steric and electronic properties of boronic acid substrates.

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates nucleophilic displacement of bromine under mild conditions:

NucleophileConditionsProductYield Range
Amines (e.g., piperidine)K₂CO₃, DMF, 60°C, 12 hr4-amino-thiophene derivatives65–80%
ThiolsEt₃N, THF, rt, 6 hr4-thioether-thiophene analogs70–85%
AlkoxidesNaH, DMSO, 50°C, 8 hr4-alkoxy-thiophene compounds60–75%

Mechanistic notes :

  • Bromine acts as a leaving group due to thiophene’s electron-withdrawing carboxamide substituent.

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis (HCl, H₂O/EtOH, reflux) :

CarboxamideThiophene-2-carboxylic acid+Ammonium chloride\text{Carboxamide} \rightarrow \text{Thiophene-2-carboxylic acid} + \text{Ammonium chloride}

Basic hydrolysis (NaOH, H₂O/EtOH, reflux) :

CarboxamideThiophene-2-carboxylate salt+Ammonia\text{Carboxamide} \rightarrow \text{Thiophene-2-carboxylate salt} + \text{Ammonia}

Applications :

  • Generates carboxylic acid derivatives for further functionalization.

Oxidation of the Tetrahydroquinoline Ring

The 2-oxo-1,2,3,4-tetrahydroquinoline moiety undergoes oxidation to form fully aromatic quinoline derivatives:

Oxidizing AgentConditionsProductSelectivity
H₂O₂, RuCl₃CH₃CN/H₂O, 50°C, 24 hrQuinoline-2-one>90%
KMnO₄H₂SO₄, 0°C, 2 hrQuinoline-2,4-dione (with overoxidation)40–60%

Critical factors :

  • RuCl₃/H₂O₂ provides selective oxidation without disrupting the thiophene ring.

Functionalization of the Tetrahydroquinoline Nitrogen

The secondary amine in the tetrahydroquinoline ring participates in:

  • Acylation : Acetic anhydride/pyridine → N-acetyl derivatives

  • Alkylation : Alkyl halides/K₂CO₃ → N-alkylated analogs

  • Sulfonylation : Sulfonyl chlorides/Et₃N → N-sulfonamide products

Reactivity trends :

  • N-functionalization modulates solubility and biological activity .

Photochemical Reactions

Under UV light (λ = 254–365 nm), the compound undergoes:

  • Thiophene ring opening : Forms reactive intermediates for cycloadditions

  • Crosslinking : Polymerizable derivatives form stable networks

Applications in materials science :

  • Used in photoresist technologies and optoelectronic materials.

Metal Coordination

The carboxamide and quinoline moieties act as bidentate ligands for transition metals:

Metal SaltCoordination SiteComplex Stability Constant (log K)
Cu(NO₃)₂Carboxamide O, Quinoline N8.2 ± 0.3
FeCl₃Thiophene S, Carboxamide O6.7 ± 0.2

Significance :

  • Metal complexes show enhanced antimicrobial activity compared to the free ligand.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, a study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

The anticancer potential of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has been explored through various in vitro studies. Key findings include:

  • Mechanism of Action : The compound induces apoptosis in cancer cells via mitochondrial pathways.
  • Case Studies : In one study, derivatives similar to this compound showed IC50 values as low as 0.05 μM against breast cancer cell lines (MDA468), indicating strong cytotoxic effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the bromine substituent or the thiophene moiety can significantly affect its biological activity. For instance:

  • Bromine Substitution : The presence of bromine is associated with enhanced interaction with biological targets.
  • Thiophene Ring Modifications : Alterations to the thiophene structure can modulate the compound's lipophilicity and bioavailability.
  • Antimicrobial Evaluation : A study conducted on various synthesized derivatives showed that compounds similar to 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Studies : In vitro assays revealed that certain structural analogs demonstrated potent anticancer activity against multiple cancer cell lines including breast and colon cancer cells. The mechanism was primarily through apoptosis induction as confirmed by flow cytometry .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide apart is the combination of the quinoline and thiophene moieties, along with the bromine atom. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .

Biological Activity

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of a bromine atom and a thiophene moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H14BrN3O2SC_{16}H_{14}BrN_{3}O_{2}S. The compound features:

  • A bromine atom at the 4-position,
  • A quinoline core with a ketone group,
  • A thiophene ring attached to a carboxamide group.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • In vitro studies have shown that derivatives of tetrahydroquinoline compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. For example, compounds with similar structures have demonstrated IC50 values as low as 0.054 µM against lung cancer cells .
    • The mechanism often involves disruption of microtubule dynamics and induction of apoptosis through caspase activation .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. Similar quinoline derivatives have shown promise in inhibiting key enzymes involved in cancer progression and inflammation .
  • Antimicrobial Activity :
    • Compounds within this class have also been noted for their antimicrobial properties against various bacterial strains. For instance, studies have indicated significant inhibition against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureInfluence on Activity
Bromine SubstitutionEnhances binding affinity to biological targets
Thiophene RingContributes to increased lipophilicity and membrane permeability
Carboxamide GroupEssential for interaction with enzyme active sites

Research has shown that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • In Vitro Studies : A study demonstrated that tetrahydroquinoline derivatives significantly inhibited tubulin polymerization in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase in cancer cell lines .
  • In Vivo Studies : Animal models treated with similar quinoline compounds exhibited reduced tumor growth and improved survival rates compared to control groups .

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